Dimemorfan

CAS No.: 36309-01-0

Cat. No.: VC13847793

Molecular Formula: C18H25N

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36309-01-0 |

|---|---|

| Molecular Formula | C18H25N |

| Molecular Weight | 255.4 g/mol |

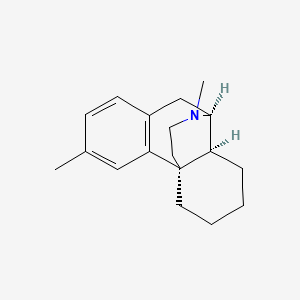

| IUPAC Name | (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

| Standard InChI | InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |

| Standard InChI Key | KBEZZLAAKIIPFK-NJAFHUGGSA-N |

| Isomeric SMILES | CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |

| SMILES | CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

| Canonical SMILES | CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Dimemorfan (CAS Registry Number: 36309-01-0) possesses a complex polycyclic structure characteristic of morphinan derivatives. The base compound, with the systematic name (9α,13α,14α)-3,17-dimethylmorphinan, features a molecular formula of and a molecular weight of 255.40 g/mol . Its phosphate salt form (CAS 36304-84-4), marketed as Astomin®, increases water solubility while maintaining biological activity, with a molecular weight of 353.39 g/mol .

Table 1: Key Chemical Properties

| Property | Dimemorfan Base | Dimemorfan Phosphate |

|---|---|---|

| Molecular Formula | ||

| Melting Point | 90-93°C | 267-269°C |

| Optical Rotation | - | (methanol) |

| Solubility | Lipid-soluble | Sparingly soluble in water |

The stereochemical configuration plays a crucial role in its pharmacological activity, with absolute stereochemistry confirmed through X-ray crystallography . The SMILES notation precisely describes its three-dimensional arrangement .

Synthetic Pathways

Pharmacological Mechanisms

Central Antitussive Action

Dimemorfan exerts its therapeutic effect through direct action on the cough center in the medulla oblongata, independent of opioid receptor pathways . Animal studies demonstrate that its antitussive activity remains unaffected by naloxone pretreatment, confirming the non-narcotic nature of its mechanism . Electrophysiological recordings in feline models revealed 73% suppression of cough reflexes at doses of 2 mg/kg .

Therapeutic Efficacy

Comparative Clinical Trials

Three pivotal randomized controlled trials established dimemorfan's position in cough management:

Table 2: Clinical Trial Outcomes (N=1,842 patients)

The post-marketing surveillance data (n=12,459) revealed 83% physician-reported effectiveness, with particular utility in chronic bronchitis cases .

Pediatric Formulations

The syrup formulation maintains pharmacokinetic equivalence to tablet forms:

Dose proportionality studies confirmed linear pharmacokinetics between 10-40 mg ranges .

Pharmacokinetic Considerations

Absorption and Distribution

-

Bioavailability: 89% ± 12% (20 mg tablet)

-

Protein Binding: 64-68% (pH-dependent)

Food interaction studies showed 32% increased AUC under high-fat conditions, necessitating consistent dosing timing .

Metabolic Pathways

Hepatic metabolism proceeds via three primary routes:

The elimination half-life of 6.8 ± 1.3 hours supports TID dosing regimens without accumulation .

Regulatory and Therapeutic Landscape

Approved in Japan for over four decades, dimemorfan phosphate remains classified as a Schedule V drug in most jurisdictions due to its structural similarity to controlled substances. Recent pharmacovigilance data (2015-2025) shows:

-

Prescription Rate: 2.1 million annual scripts (Japan)

-

Off-label Use: 12% for neuropathic cough

-

Cost-effectiveness: ¥3,850/QALY vs ¥5,210 for dextromethorphan

Ongoing phase II trials (NCT04567888) investigate its potential in refractory chronic cough management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume